3-Amino-5-methylpyrazole
Overview
Description
5-Methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group at the 5-position. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Mechanism of Action
Target of Action
It’s known that this compound can interact with various biological materials and organic compounds .
Mode of Action
3-Amino-5-methylpyrazole has been studied for its interaction with ferrocenoyl-dipeptides . It was employed as a beta-sheet template, suggesting that it may interact with proteins and potentially influence their structure and function .
Biochemical Pathways
It’s known that this compound is used as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . This suggests that it may play a role in the synthesis of these compounds, which could have various downstream effects.
Result of Action
Its use as a beta-sheet template suggests that it may influence protein structure and function .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methylpyrazole exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where this compound takes part, as well as on the biological activities of targets bearing a pyrazole moiety
Molecular Mechanism
It is known that pyrazoles can exhibit changes in structure, which translates into changes in properties . This could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 3-methyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . Another approach involves the condensation of acetylacetone with hydrazine, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of 5-Methyl-1H-pyrazol-3-amine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent selection and temperature control are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group at the 3-position is reactive and can undergo nucleophilic substitution to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazoles.
Scientific Research Applications
Chemistry: 5-Methyl-1H-pyrazol-3-amine is widely used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: The compound is used in the synthesis of dyes, agrochemicals, and polymers. Its reactivity and stability make it a valuable intermediate in various industrial applications .
Comparison with Similar Compounds
- 3-Amino-5-methylpyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3,5-Dimethylpyrazole
Comparison: 5-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 3,5-dimethylpyrazole, it has an additional amino group that enhances its potential for hydrogen bonding and interaction with biological targets. This makes it a more versatile scaffold in drug design and synthesis .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLHYRDGXRYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073466 | |
Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31230-17-8, 268724-49-8 | |
Record name | 3-Amino-5-methylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazole-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-3-amine, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Amino-5-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-1h-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Amino-5-methylpyrazole?
A1: this compound has the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR, and mass spectrometry to characterize this compound. [, , , , ]
Q3: Can you elaborate on the use of 1H NMR, HMBC-15N and NOE difference experiments in characterizing this compound derivatives?
A: These NMR techniques help determine the structure of newly synthesized compounds derived from this compound by providing information about the connectivity and spatial arrangement of atoms within the molecule. []
Q4: How does the tert-butyl group function as a protecting group for this compound?
A: The tert-butyl group can be selectively introduced and removed, allowing for modifications at other positions of the pyrazole ring without affecting the amine group. This strategy is useful in multi-step synthesis. []
Q5: What is the significance of this compound in organic synthesis?
A: this compound is a valuable precursor for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-e]pyridines. [, , , , , ]
Q6: Can you describe a specific reaction involving this compound and its application?
A: this compound reacts with ethyl cyanoacetate and aldehydes in a one-pot, three-component reaction to yield pyrazolo[3,4-b]pyridine-5-carbonitriles. This reaction holds promise for developing new pharmaceutical compounds. []
Q7: How is ultrasound employed in reactions involving this compound?
A: Ultrasound irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds using this compound. [, ]
Q8: Are there examples of environmentally friendly approaches using this compound in synthesis?
A: Yes, researchers have explored using polyethylene glycol (PEG-400) as a recyclable reaction medium for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives from this compound, showcasing a greener approach. []
Q9: How does L-proline act as a catalyst in reactions involving this compound?
A: L-proline has been successfully employed as an organocatalyst in the synthesis of pyrazoloquinolinones from this compound, promoting enantioselectivity in the process. []
Q10: What are the advantages of using nano-Fe3O4 in reactions involving this compound?
A: Nano-Fe3O4 is an efficient and reusable catalyst for synthesizing fused azo-linked pyrazolo[4,3-e]pyridines from this compound, offering advantages like simple procedures, high yields, and reduced environmental impact. []
Q11: What is the role of this compound in the synthesis of Anagliptin?
A: this compound serves as a key starting material in the synthesis of Anagliptin, a drug used for treating type 2 diabetes. []
Q12: Can you provide an example of how DFT studies are applied?
A: ** In the synthesis of 4-Aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones, DFT calculations at the B3LYP/6-311G level helped elucidate the reaction mechanism and optimize the structures of intermediates and transition states. []
Q13: Has the biodegradability of this compound been studied?
A: While specific information on its biodegradability might be limited, research on similar heterocyclic compounds suggests that biodegradation pathways may exist. []
Q14: What analytical methods are used to quantify this compound?
A: Common analytical techniques include HPLC and other chromatographic methods coupled with suitable detectors. []
Q15: What are the alternatives and substitutes for this compound in various applications?
A: This depends on the specific application. Researchers often explore other substituted pyrazoles or different heterocyclic scaffolds with similar reactivity profiles. []
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